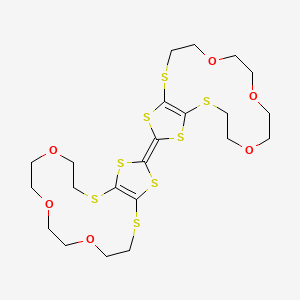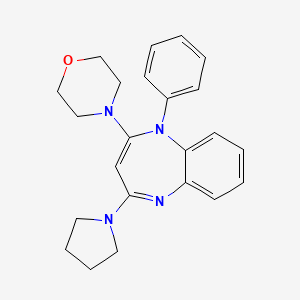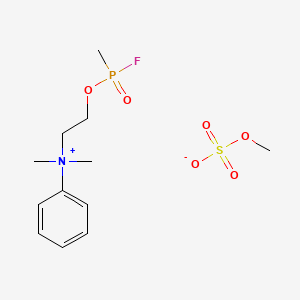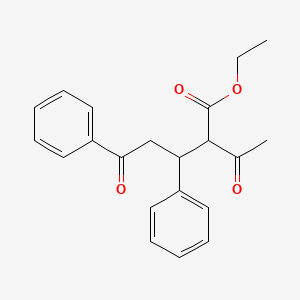
(2-Chloro-5-nitrophenyl)-phenylmethanone;ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)-phenylmethanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-nitrophenyl)-phenylmethanone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Amino-5-chlorobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloro-5-nitrophenyl)-phenylmethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-nitrophenyl)-phenylmethanone involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrobenzyl alcohol
- 2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
(2-Chloro-5-nitrophenyl)-phenylmethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C15H14ClNO3 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
(2-chloro-5-nitrophenyl)-phenylmethanone;ethane |
InChI |
InChI=1S/C13H8ClNO3.C2H6/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9;1-2/h1-8H;1-2H3 |
Clave InChI |
NLMWZEIXXWZQHN-UHFFFAOYSA-N |
SMILES canónico |
CC.C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)








